5-(1-Methylbutyl)-5-propylbarbituric acid
Overview
Description
5-(1-Methylbutyl)-5-propylbarbituric acid is a barbiturate derivative, a class of compounds known for their sedative and hypnotic properties. Barbiturates are derived from barbituric acid and have been used in medicine for their central nervous system depressant effects. This particular compound is structurally characterized by the presence of a 1-methylbutyl and a propyl group attached to the barbituric acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylbutyl)-5-propylbarbituric acid typically involves the alkylation of barbituric acid derivatives. The process can be broken down into several key steps:
Bromination: The starting material, diethyl ethylmalonate, undergoes bromination to introduce a bromine atom.
Alkylation: The brominated intermediate is then alkylated using 1-methylbutyl and propyl groups under basic conditions.
Cyclization and Acidification: The alkylated product undergoes cyclization to form the barbituric acid ring, followed by acidification to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methylbutyl)-5-propylbarbituric acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(1-Methylbutyl)-5-propylbarbituric acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic uses, including as a sedative, hypnotic, and anticonvulsant.
Mechanism of Action
The mechanism of action of 5-(1-Methylbutyl)-5-propylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. The compound binds to a distinct site on the GABA receptor, increasing the duration of time for which the chloride ion channel remains open. This enhances the inhibitory effect of GABA, leading to sedation and hypnosis .
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and hypnotic properties.
Secobarbital: Known for its short-acting effects and used as a sedative and hypnotic.
Thiopental: An ultra-short-acting barbiturate used in anesthesia.
Uniqueness
5-(1-Methylbutyl)-5-propylbarbituric acid is unique due to its specific alkyl groups, which influence its pharmacokinetic properties and duration of action. Compared to other barbiturates, it may have different onset times and durations of effect, making it suitable for specific medical applications .
Properties
IUPAC Name |
5-pentan-2-yl-5-propyl-1,3-diazinane-2,4,6-trione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQQSUICJVLDOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=O)NC1=O)CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10967418 | |
Record name | 4,6-Dihydroxy-5-(pentan-2-yl)-5-propylpyrimidin-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10967418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52944-67-9 | |
Record name | Barbituric acid, 5-(1-methylbutyl)-5-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052944679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Dihydroxy-5-(pentan-2-yl)-5-propylpyrimidin-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10967418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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